molecular formula C9H8N2O2S B039662 Methyl 2-amino-5-thiocyanatobenzoate CAS No. 117324-16-0

Methyl 2-amino-5-thiocyanatobenzoate

Cat. No. B039662
M. Wt: 208.24 g/mol
InChI Key: RGPZBRDJSOXWJT-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-thiocyanatobenzoate” is a chemical compound with the linear formula C9H8N2O2S . It has a molecular weight of 208.24 . It is a yellow solid .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, the methylation of dimethyl sulfate can produce a methyl 4-amino-2-methoxybenzoate. Then, the reaction of potassium thiocyanate with bromine can prepare a methyl 4-amino-2-methoxy-5-thiocyanatobenzoate .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-5-thiocyanatobenzoate” includes a total of 22 bonds. These comprise 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 thiocyanate (aromatic), 1 ester (aromatic), and 1 primary amine (aromatic) .


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-thiocyanatobenzoate” is a yellow solid . It has a molecular weight of 208.24 and a linear formula of C9H8N2O2S . The compound is stored at temperatures between 0-5°C .

Scientific Research Applications

Antibacterial and Antifungal Agent

Methyl 2-amino-5-thiocyanatobenzoate: has been studied for its potential as an antibacterial and antifungal agent. Research indicates that derivatives of this compound exhibit significant activity against strains of staphylococci, intestinal rods, aerobic bacilli, and yeast fungi . This suggests its potential use in developing new antimicrobial treatments.

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis, particularly in the formation of more complex chemical structures. Its thiocyanate group is a versatile functional group that can undergo various chemical reactions, making it valuable in synthetic chemistry .

Material Science

In material science, Methyl 2-amino-5-thiocyanatobenzoate could be used to modify the properties of materials. For example, it could be incorporated into polymers to enhance their thermal stability or to introduce specific functional groups that can interact with other substances .

Chemical Education

Due to its interesting chemical properties, this compound can be used in educational settings to demonstrate various chemical reactions and synthesis techniques to students, fostering a deeper understanding of organic chemistry .

Analytical Chemistry

In analytical chemistry, Methyl 2-amino-5-thiocyanatobenzoate might be used as a reagent or a standard for calibrating instruments. Its well-defined structure and properties make it suitable for such applications .

Pharmaceutical Research

The compound’s potential antibacterial and antifungal properties make it a candidate for pharmaceutical research. It could be a starting point for the development of new drugs targeting resistant strains of bacteria and fungi .

Nonlinear Optical (NLO) Applications

While not directly related to Methyl 2-amino-5-thiocyanatobenzoate , similar compounds have been investigated for their NLO properties. This suggests that further research could explore the NLO potential of this compound as well .

Agricultural Chemistry

Compounds with thiocyanate groups have been explored for their plant growth-regulating activitiesMethyl 2-amino-5-thiocyanatobenzoate could be investigated for such applications, potentially leading to the development of new agricultural chemicals .

properties

IUPAC Name

methyl 2-amino-5-thiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)7-4-6(14-5-10)2-3-8(7)11/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPZBRDJSOXWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)SC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-thiocyanatobenzoate

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